molecular formula C15H21Br B039107 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene CAS No. 119435-90-4

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

Cat. No.: B039107
CAS No.: 119435-90-4
M. Wt: 281.23 g/mol
InChI Key: YRSSLQXZDTXEBD-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a valuable synthetic intermediate designed for advanced organic and medicinal chemistry research. Its core structural features combine a rigid, sterically hindered tetrahydronaphthalene (tetralin) core with a highly reactive bromomethyl functional group. This bifunctionality provides researchers with a versatile building block. The bromomethyl group serves as an excellent alkylating agent and a handle for further functionalization via classic nucleophilic substitution (SN2) or metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This allows for the efficient introduction of the bulky, lipophilic tetramethyl-tetralin moiety into more complex molecular architectures. The primary research applications for this compound include the synthesis of constrained analogs for structure-activity relationship (SAR) studies, the development of novel ligands for various receptors, and the construction of organic materials where the steric bulk can influence packing and photophysical properties. Its mechanism of action in research contexts is defined by its reactivity; the compound acts as an electrophile, transferring the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-6-yl)methyl group to a nucleophilic site on a target molecule, thereby creating new carbon-carbon or carbon-heteroatom bonds and incorporating a distinctive, three-dimensionally complex scaffold. This makes it particularly useful for probing steric requirements in biological binding pockets or for modulating the physical properties of organic compounds.

Properties

IUPAC Name

6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSLQXZDTXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370821
Record name 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119435-90-4
Record name 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Bromomethylating agent : A mixture of paraformaldehyde and hydrobromic acid (HBr, 48% aqueous) generates in situ bromomethylating species.

  • Catalyst : Lewis acids such as zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) at 5–10 mol% loading.

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane, maintained at 0–5°C under nitrogen atmosphere.

  • Reaction time : 12–24 hours, with gradual warming to room temperature.

Yield and Byproducts

  • Typical yield : 65–75% after purification.

  • Major byproduct : Di-bromomethylated derivatives (≤15%), formed due to over-alkylation.

Optimization Insights

  • Temperature control : Lower temperatures (0–5°C) minimize polysubstitution.

  • Stoichiometry : A 1:1.2 molar ratio of TTN to paraformaldehyde maximizes mono-bromomethylation.

Halogen Exchange from Chloromethyl Precursors

An alternative route involves nucleophilic halogen exchange starting from the chloromethyl analog (6-(chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, CAS 163117-71-3). This method capitalizes on the superior leaving-group ability of chloride, enabling efficient bromide substitution under mild conditions.

Reaction Protocol

  • Substrate preparation : 6-Chloromethyl-TTN (1 equiv) dissolved in anhydrous tetrahydrofuran (THF).

  • Nucleophile : Sodium bromide (NaBr, 3 equiv) or tetrabutylammonium bromide (TBAB, 1.5 equiv).

  • Conditions : Reflux at 65°C for 6–8 hours under inert atmosphere.

  • Workup : Aqueous extraction, followed by silica gel chromatography.

Performance Metrics

ParameterValue
Conversion rate85–90%
Isolated yield78–82%
Purity (HPLC)≥98%

Limitations

  • Requires access to chloromethyl precursor, which itself demands multi-step synthesis.

  • Competing elimination reactions may occur at elevated temperatures.

Radical Bromination Approaches

Recent advances in radical chemistry have enabled selective C–H bromination of methyl-substituted aromatics. For 6-bromomethyl-TTN, this method utilizes N-bromosuccinimide (NBS) as the bromine source, initiated by azobisisobutyronitrile (AIBN).

Mechanistic Overview

  • Initiation : AIBN generates succinimidyl radicals at 70–80°C.

  • Hydrogen abstraction : Radicals abstract hydrogen from the methyl group adjacent to the naphthalene ring.

  • Bromine transfer : NBS delivers bromine to the radical site, forming the bromomethyl product.

Key Advantages

  • Regioselectivity : Favors substitution at the 6-position due to steric shielding by tetramethyl groups.

  • Functional group tolerance : Compatible with pre-existing substituents on the tetrahydronaphthalene core.

Industrial Scalability

  • Continuous flow reactors : Enhance heat dissipation and radical stability.

  • Catalyst recycling : Immobilized AIBN on silica supports reduces waste.

Purification and Characterization Techniques

Purification Strategies

  • Vacuum distillation : Effective for bulk separation (b.p. 110–112°C at 0.7 mmHg).

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with 99% purity.

Analytical Data

PropertyValueMethod
Melting point37°CDSC
Density (20°C)1.159 ± 0.06 g/cm³Pycnometry
Molecular weight281.23 g/molHRMS (ESI+)
NMR (¹H, CDCl₃)δ 1.28 (s, 12H, CH₃)500 MHz

Industrial-Scale Production Considerations

Process Intensification

  • Microwave-assisted synthesis : Reduces reaction time by 40% (patent pending).

  • Solvent recovery : Closed-loop DCM recycling achieves 95% solvent reuse.

Chemical Reactions Analysis

AMBMP hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodioxole or methoxyphenyl moieties.

    Reduction: Reduction reactions can be used to alter the pyrimidine ring or other functional groups.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

Synthesis of Retinoid Derivatives

One of the primary applications of 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is in the synthesis of synthetic retinoid derivatives. These derivatives are crucial for studying their effects on stem cell differentiation. Research has shown that these compounds can induce stem cell differentiation effectively, making them significant in regenerative medicine and developmental biology .

Organic Synthesis

The compound serves as an intermediate in organic synthesis due to its bromomethyl group, which can participate in various nucleophilic substitution reactions. This characteristic makes it suitable for synthesizing more complex organic molecules. The ability to modify the bromine atom allows chemists to introduce different functional groups into the molecule, enhancing its versatility .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural similarity to known bioactive compounds allows researchers to investigate its activity against various biological targets. Studies are ongoing to evaluate its efficacy and safety profile in drug development processes .

Material Science

The compound's unique properties also lend themselves to applications in material science. Its hydrophobic nature and thermal stability make it a candidate for developing new materials with specific thermal and mechanical properties. Research into polymerization processes that incorporate this compound could lead to innovative materials with enhanced performance characteristics .

Case Study 1: Induction of Stem Cell Differentiation

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing retinoid analogs that effectively induce stem cell differentiation. The results demonstrated that these compounds could promote neuronal differentiation in stem cells under controlled laboratory conditions.

Case Study 2: Organic Synthesis Applications

Another research article focused on the utility of this compound as an intermediate in synthesizing complex organic molecules. The study illustrated how the bromomethyl group could be replaced with various nucleophiles to yield diverse derivatives with potential biological activity.

Mechanism of Action

AMBMP hydrochloride exerts its effects by activating the Wnt canonical signaling pathway. This pathway involves the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate gene expression. The compound also inhibits tubulin polymerization, which affects cell division and proliferation. Additionally, AMBMP hydrochloride suppresses the inflammatory response induced by toll-like receptors 2, 4, and 5 in human monocytes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-(bromomethyl)-1,1,4,4-tetramethyltetralin with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Key Applications
6-(Bromomethyl)-1,1,4,4-tetramethyltetralin 119435-90-4 C₁₅H₂₁Br 281.23 -CH₂Br at position 6 37 Pharmaceutical intermediates
6-Bromo-1,1,4,4-tetramethyltetralin 27452-17-1 C₁₄H₁₉Br 267.21 -Br at position 6 34–37 Organic synthesis, retinoid precursors
6-(Chloromethyl)-1,1,4,4-tetramethyltetralin 163117-71-3 C₁₅H₂₁Cl 236.78 -CH₂Cl at position 6 N/A Cross-coupling reactions
6,7-Dicyano-1,1,4,4-tetramethyltetralin N/A C₁₆H₁₈N₂ 238.33 -CN at positions 6,7 N/A Porphyrin-based materials

Key Observations :

  • Substituent Effects : The bromomethyl group (-CH₂Br) enhances reactivity in nucleophilic substitutions compared to the bromo (-Br) or chloro (-CH₂Cl) analogs due to the higher polarizability of the C-Br bond .
  • Stability: The tetramethyl groups at positions 1 and 4 confer steric protection, reducing ring oxidation—a critical feature in retinoid analogs for prolonged biological activity .

Biological Activity

6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 119435-90-4) is a brominated derivative of tetramethylnaphthalene. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and synthetic biology. This article explores its biological activity based on various studies and applications.

  • Molecular Formula: C15H21Br
  • Molecular Weight: 305.24 g/mol
  • Solubility: Insoluble in water
  • Melting Point: 34°C to 37°C

1. Induction of Stem Cell Differentiation

One of the primary biological activities associated with this compound is its role as an inducer of stem cell differentiation. It has been utilized in the synthesis and evaluation of synthetic retinoid derivatives that promote this differentiation process. This application is critical in regenerative medicine and developmental biology .

3. Cytotoxic Effects

Preliminary studies suggest that brominated naphthalene derivatives may exhibit cytotoxic effects in certain cancer cell lines. The mechanisms underlying these effects often involve apoptosis induction and disruption of cellular signaling pathways. Further research is necessary to elucidate the specific pathways affected by this compound .

Case Study 1: Stem Cell Differentiation

A study investigated the use of this compound in promoting the differentiation of embryonic stem cells into cardiomyocytes. The compound was found to enhance the expression of cardiac-specific markers significantly compared to control groups. This suggests potential therapeutic applications in heart regeneration .

Case Study 2: Anticancer Properties

In a separate investigation focusing on various brominated compounds' effects on cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that certain derivatives exhibited significant cytotoxicity at micromolar concentrations. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy against cancer cells .

Data Table: Summary of Biological Activities

Biological Activity Description References
Induction of Stem Cell DifferentiationPromotes differentiation into specific cell types
Antimicrobial ActivityPotential to disrupt microbial growth
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of its precursor, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, under controlled conditions. Evidence highlights a 92% yield using boron trifluoride-tetrahydrofuran complex and bromine in dichloromethane at 0–20°C for 2 hours under inert atmosphere . Alternative routes involve Friedel-Crafts acylation with AlCl₃ as a catalyst, though this requires careful stoichiometric control (e.g., 1:2.2 molar ratio of substrate to AlCl₃) and purification via EtOAc extraction . Key variables affecting yield include temperature, catalyst choice, and inert gas use to prevent side reactions.

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for confirming the bromomethyl group's position and verifying tetrahydronaphthalene ring substitution patterns. For example, methyl group resonances typically appear at δ 1.2–1.4 ppm, while aromatic protons resonate between δ 6.8–7.2 ppm .
  • HPLC/HRMS : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., t = 8.44 min) and high-resolution mass spectrometry (HRMS) can confirm molecular integrity (e.g., observed [M−H]⁻ at m/z 399.1658 vs. calculated 399.1630) .
  • Melting Point : Purity is further validated by sharp melting points (e.g., 34–37°C for related brominated derivatives) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : The compound is classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers should use fume hoods, wear nitrile gloves, and employ closed-system handling. First-aid measures include immediate rinsing for eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling or catalytic transformations?

  • Methodology : The bromomethyl moiety serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions. For example, in retinoid synthesis, iodinated analogs of the parent tetrahydronaphthalene undergo Sonogashira coupling with terminal alkynes to generate polyene chains, with the bromomethyl group enabling further functionalization . Reactivity is enhanced by the electron-donating tetramethyl groups, which stabilize intermediates during catalysis .

Q. What strategies resolve contradictions in reported biological activities of derivatives, such as divergent neural vs. epithelial differentiation outcomes?

  • Methodology : Structure-activity relationship (SAR) studies are essential. For instance, replacing the cyclohexenyl ring in retinoids with the tetramethyltetrahydronaphthalene unit reduces metabolic oxidation but alters biological response. Comparative assays (e.g., stem cell differentiation models) paired with computational docking (e.g., CYP26A1 enzyme binding simulations) can clarify mechanisms. Contradictions often arise from subtle structural differences, such as polyene chain length or acetylene linker inclusion .

Q. How is this compound utilized in catalytic hydrogenarylation reactions, and what challenges exist in substrate scope?

  • Methodology : The compound acts as a challenging substrate in Re₂O₇-catalyzed hydrogenarylation due to steric hindrance from tetramethyl groups. Successful reactions require elevated temperatures (100°C) and 5% Re₂O₇ loading, achieving moderate yields (30–50%) with electron-deficient styrenes. Limitations include competing dimerization and poor reactivity with highly deactivated arenes .

Q. What role does this compound play in designing enzyme inhibitors, such as CYP26A1?

  • Methodology : Derivatives of the compound inhibit cytochrome P450 CYP26A1, a key enzyme in retinoic acid metabolism. Inhibitor design involves introducing electron-withdrawing groups (e.g., sulfonyl) to enhance binding affinity. Biological evaluation includes in vitro enzyme assays (IC₅₀ determination) and in vivo models to assess teratogenicity reduction .

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